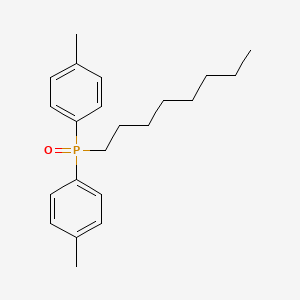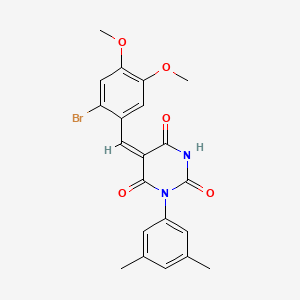
N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide, commonly known as CPP-109, is a potent and selective inhibitor of the enzyme responsible for breaking down gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain function, and its dysfunction has been implicated in a range of neurological and psychiatric disorders, including addiction, anxiety, and depression. CPP-109 has shown promising results in preclinical studies as a potential treatment for these disorders, and its mechanism of action and physiological effects are the subject of ongoing research.
Mechanism of Action
CPP-109 works by inhibiting the enzyme N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide transaminase (this compound-T), which is responsible for breaking down this compound in the brain. By inhibiting this compound-T, CPP-109 increases the levels of this compound in the brain, leading to increased inhibitory neurotransmission. This, in turn, can have a calming and anxiolytic effect, making CPP-109 a potential treatment for anxiety and other related disorders.
Biochemical and Physiological Effects
CPP-109 has been shown to increase this compound levels in the brain, leading to increased inhibitory neurotransmission. This can have a range of physiological effects, including sedation, anxiolysis, and anticonvulsant activity. CPP-109 has also been shown to reduce drug-seeking behavior and reinstatement of drug use in animal models, suggesting that it may have potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPP-109 in lab experiments is its selectivity for N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide-T, which makes it a useful tool for studying the role of this compound in various neurological and psychiatric disorders. However, CPP-109 has a relatively short half-life, which can make dosing and administration more challenging. Additionally, CPP-109 has been shown to have some toxicity at high doses, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on CPP-109. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. Further studies are needed to determine the optimal dosing and administration strategies for CPP-109 in this context, as well as its safety and efficacy in larger clinical trials. Another area of interest is its potential as a treatment for anxiety and related disorders, such as PTSD. Again, further studies are needed to determine the optimal dosing and administration strategies, as well as its safety and efficacy in larger clinical trials. Finally, there is interest in developing more selective and potent inhibitors of N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide-T, which could potentially have even greater therapeutic potential than CPP-109.
Synthesis Methods
CPP-109 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the coupling of 2,4-dichlorobenzoyl chloride with cyclohexylamine to form N-cyclohexyl-2,4-dichlorobenzamide, which is then converted to the corresponding piperidinecarboxylic acid derivative via a series of reactions. The final step involves coupling the piperidinecarboxylic acid with the appropriate amine to form CPP-109.
Scientific Research Applications
CPP-109 has been the subject of numerous preclinical studies investigating its potential therapeutic applications in a range of neurological and psychiatric disorders. These include addiction, anxiety, depression, and post-traumatic stress disorder (PTSD). In animal models, CPP-109 has been shown to reduce drug-seeking behavior and reinstatement of drug use, as well as anxiety-like behaviors and depressive-like behaviors. In human studies, CPP-109 has shown promise as a treatment for cocaine addiction and PTSD, with some studies reporting significant reductions in drug use and PTSD symptoms.
Properties
IUPAC Name |
N-cyclohexyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N2O2/c20-14-6-7-16(17(21)12-14)19(25)23-10-8-13(9-11-23)18(24)22-15-4-2-1-3-5-15/h6-7,12-13,15H,1-5,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEOLVFGBRDZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201287.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)

![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)

![1-[5-(3,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B5201314.png)
![N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5201317.png)
![N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5201327.png)
![3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol](/img/structure/B5201330.png)
![5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5201343.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5201351.png)
![methyl 2-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B5201358.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5201377.png)
![4-isopropyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5201389.png)
